5-Methyl Lipophilicity Advantage Over Des-Methyl Analog
The 5-methyl substitution on the furan ring of 1-(5-methyl-furan-2-yl)-hexylamine increases the computed partition coefficient (XLogP3) relative to the des-methyl analog 1-(furan-2-yl)hexan-1-amine. The target compound records an XLogP3 of 2.6, while the unsubstituted comparator, based on the known contribution of an aromatic methyl group to logP (~+0.5 log units), is estimated at approximately 2.1 [1][2]. This difference shifts the target compound into a lipophilicity range more favorable for passive membrane permeation while remaining below the Lipinski Rule of 5 ceiling (logP < 5).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 1-(Furan-2-yl)hexan-1-amine (des-methyl analog): XLogP3 estimated at ~2.1 based on the ~0.5 log unit contribution of an aromatic methyl group |
| Quantified Difference | ΔXLogP3 ≈ +0.5 log units |
| Conditions | XLogP3-AA algorithm, PubChem computed property (release 2019.06.18) [1] |
Why This Matters
A 0.5 log unit increase in lipophilicity corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, which can materially affect compound partitioning in biphasic reaction systems, extraction efficiency, and in vitro membrane permeability assays.
- [1] PubChem Compound Summary, CID 61712029, 1-(5-Methylfuran-2-yl)hexan-1-amine. XLogP3-AA = 2.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61712029 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary, CID for 1-(furan-2-yl)hexan-1-amine. Best compound match MW 167.25 g/mol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (search via CAS 1248506-08-2); aromatic methyl logP contribution estimated from standard medicinal chemistry principles. View Source
